molecular formula C11H13N3O2 B3038884 4-(3-Aminobenzoyl)piperazin-2-one CAS No. 926215-20-5

4-(3-Aminobenzoyl)piperazin-2-one

Cat. No. B3038884
CAS RN: 926215-20-5
M. Wt: 219.24 g/mol
InChI Key: ZCSSMKQLPZOTNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which “4-(3-Aminobenzoyl)piperazin-2-one” is a part of, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-Aminobenzoyl)piperazin-2-one” are not detailed in the sources, it’s worth noting that piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

1. Synthesis and Pharmaceutical Utility

4-(3-Aminobenzoyl)piperazin-2-one and related compounds play a significant role in the synthesis of molecules with physiological significance and pharmaceutical utility. For instance, it is a key building block in synthesizing antagonists of the fibrinogen receptor, derivatives of 2-(piperazin-1-yl)-3H-quinazolin-4-one. This compound is used in the production of various 2-amino-3H-quinazolin-4-ones, which have important pharmaceutical applications (Kornylov et al., 2017).

2. Role in Antimicrobial Activity

Some derivatives of piperazin-2-one, such as triazole derivatives, have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

3. Catalysis in Synthesis Processes

Compounds involving piperazin-2-one have been utilized as catalysts in the synthesis of various pharmaceutically relevant compounds. For example, piperazine has been used as a low-cost and environmentally benign catalyst in the synthesis of a wide range of functionalized 2-amino-3-cyano-4H-pyrans, highlighting the versatility of piperazin-2-one derivatives in chemical synthesis (Yousefi et al., 2018).

4. Development of Anti-Hypertensive Agents

Piperazin-2-one derivatives have been synthesized as potential dual antihypertensive agents. They have shown potential in the treatment of hypertension, indicating their significant role in the development of cardiovascular drugs (Marvanová et al., 2016).

5. Corrosion Inhibition Properties

Derivatives of 4-(3-Aminobenzoyl)piperazin-2-one have been studied for their corrosion inhibition properties. They have shown significant inhibition efficiency in protecting mild steel in acidic mediums, indicating their potential application in industrial corrosion protection (Singaravelu et al., 2022).

Safety and Hazards

The safety data sheet for “4-(3-Aminobenzoyl)piperazin-2-one” indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

While specific future directions for “4-(3-Aminobenzoyl)piperazin-2-one” are not mentioned in the sources, research into the synthesis of piperazine derivatives is ongoing. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed, providing a new method for the synthesis of piperazin-2-ones .

properties

IUPAC Name

4-(3-aminobenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-9-3-1-2-8(6-9)11(16)14-5-4-13-10(15)7-14/h1-3,6H,4-5,7,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSSMKQLPZOTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300791
Record name 4-(3-Aminobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminobenzoyl)piperazin-2-one

CAS RN

926215-20-5
Record name 4-(3-Aminobenzoyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926215-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Aminobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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